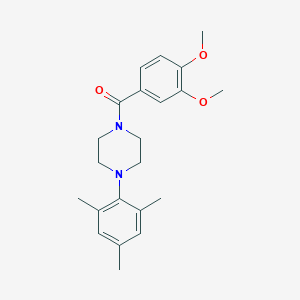![molecular formula C14H21NO3S B288549 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288549.png)
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, also known as EMDP, is a chemical compound that belongs to the class of sulfonyl-containing pyrrolidines. EMDP has been widely studied for its potential use in scientific research due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the nucleophilic attack of the pyrrolidine nitrogen on the electrophilic sulfur atom of the sulfonyl group in 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine. This reaction forms a covalent bond between 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine and the sulfenic acid-containing protein, allowing for its detection and quantification.
Biochemical and Physiological Effects
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins in biological samples, allowing for their detection and quantification. This has led to the identification of several sulfenylation targets in various biological systems, including enzymes, transcription factors, and signaling proteins. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to be non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its selectivity for sulfenic acid-containing proteins, which allows for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. However, one of the limitations of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is its relatively low reactivity towards sulfenic acid-containing proteins, which can limit its sensitivity for detecting low levels of sulfenylation.
Zukünftige Richtungen
Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine that can detect lower levels of sulfenylation in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used in combination with other chemical probes to investigate the role of protein sulfenylation in various biological processes, including oxidative stress, aging, and disease. Finally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could be used to investigate the therapeutic potential of targeting protein sulfenylation in various disease states, including cancer, neurodegenerative diseases, and cardiovascular disease.
Conclusion
In conclusion, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, or 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, is a valuable chemical probe for studying protein sulfenylation in biological systems. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples. Additionally, 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine is non-toxic and non-cytotoxic in cell-based assays, making it a valuable tool for studying protein sulfenylation in live cells and tissues. Future research on 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine could focus on developing more reactive analogs of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine, investigating the role of protein sulfenylation in various biological processes, and exploring the therapeutic potential of targeting protein sulfenylation in disease states.
Synthesemethoden
The synthesis of 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine involves the reaction of 4-ethoxy-2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction yields 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine as a white solid, which can be further purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been studied extensively for its potential use as a chemical probe to investigate the role of protein sulfenylation in biological systems. Sulfenylation is a post-translational modification that involves the oxidation of cysteine residues in proteins to form sulfenic acid. 1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine has been shown to selectively react with sulfenic acid-containing proteins, allowing for their detection and quantification in biological samples.
Eigenschaften
Produktname |
1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molekularformel |
C14H21NO3S |
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
1-(4-ethoxy-2,5-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C14H21NO3S/c1-4-18-13-9-12(3)14(10-11(13)2)19(16,17)15-7-5-6-8-15/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
NPKJIWLYEODFPX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)


![2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B288524.png)